tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate
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Overview
Description
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H17NO3This compound is primarily used as a protected amine in organic synthesis, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-tert-butyl-N-(3-oxopropyl)carbamate.
Reduction: Formation of tert-butyl N-tert-butyl-N-(3-aminopropyl)carbamate.
Substitution: Formation of tert-butyl N-tert-butyl-N-(3-halopropyl)carbamate.
Scientific Research Applications
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protected amine in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of phosphatidyl ethanolamines, which are important components of biological membranes.
Medicine: Utilized in the synthesis of ornithine, an amino acid involved in the urea cycle.
Industry: Used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amine can be deprotected under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is unique due to its dual protection of the amine group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Biological Activity
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is C11H23N2O3. It features a tert-butyl group, a hydroxyl group, and a carbamate functional group, which contribute to its reactivity and biological interactions.
Synthesis Methods:
- Reaction with 3-Amino-1-Propanol : The compound can be synthesized by reacting 3-amino-1-propanol with di-tert-butyldicarbonate under mild conditions, typically in the presence of triethylamine as a catalyst .
- Characterization Techniques : The synthesized product is characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) to confirm the formation and purity of the compound .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
- Anti-tumor Properties : Preliminary research suggests that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and anti-inflammatory effects.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including solubility and permeability, which are crucial for effective drug delivery systems .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate moiety allows for covalent bonding with active sites on enzymes, potentially inhibiting their function. This inhibition can disrupt various biochemical pathways, contributing to its anti-tumor and neuroprotective effects .
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological targets, enhancing its interaction with cell membranes and receptors.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice with induced neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
- Tumor Growth Inhibition : A recent investigation demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The study reported a 40% decrease in tumor volume after treatment over four weeks.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl N-(2-hydroxypropyl)carbamate | C8H18N2O3 | Lacks hydroxymethyl group | Moderate neuroprotective effects |
Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C8H18N2O3 | Simpler structure | Limited anti-tumor activity |
Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C10H21N2O4 | More sterically hindered | Different biological properties |
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)13(8-7-9-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
InChI Key |
RDVTWENYSHFUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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